

diphenethyl sulfide as a byproduct in PEEK plastic depolymerization

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Compound of Interest

Compound Name: Diphenethyl sulfide

Cat. No.: B8630529

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Executive Summary

Polyether ether ketone (PEEK) is a super-engineering plastic renowned for its chemical resistance, a property that paradoxically makes it difficult to recycle chemically.^{[1][2]} Traditional methods (pyrolysis, acidolysis) often yield charred mixtures or intractable sulfonated species. A recently developed breakthrough methodology utilizes sulfur nucleophiles (specifically 2-phenylethanethiol and its analogues) to cleave the ether bonds of PEEK under mild conditions.

However, this process introduces organosulfur byproducts—specifically **diphenethyl sulfide**, diphenethyl disulfide, and residual 2-phenylethanethiol—which can contaminate the regenerated monomers (Hydroquinone and Benzophenone derivatives). This Application Note details the mechanistic origin of these byproducts, a validated protocol for their removal, and analytical methods to ensure pharmaceutical-grade monomer recovery.

Mechanistic Insight: The Origin of Diphenethyl Sulfide

To effectively manage impurities, one must understand their formation. The depolymerization of PEEK using 2-phenylethanethiol operates via a Nucleophilic Aromatic Substitution (

) mechanism.

The Primary Reaction (Desired)

The carbonyl group in the PEEK backbone activates the para-ether linkages. The phenethyl thiolate anion (

) attacks the aromatic ring, cleaving the ether bond.

- Result: The PEEK chain scissions into Hydroquinone (released as a phenolate) and a Thio-functionalized Benzophenone.^{[1][3]}

The Side Reactions (Impurity Formation)

The "**Diphenethyl sulfide**" species arises from the thermal and oxidative degradation of the excess thiol reagent required to drive the reaction equilibrium.

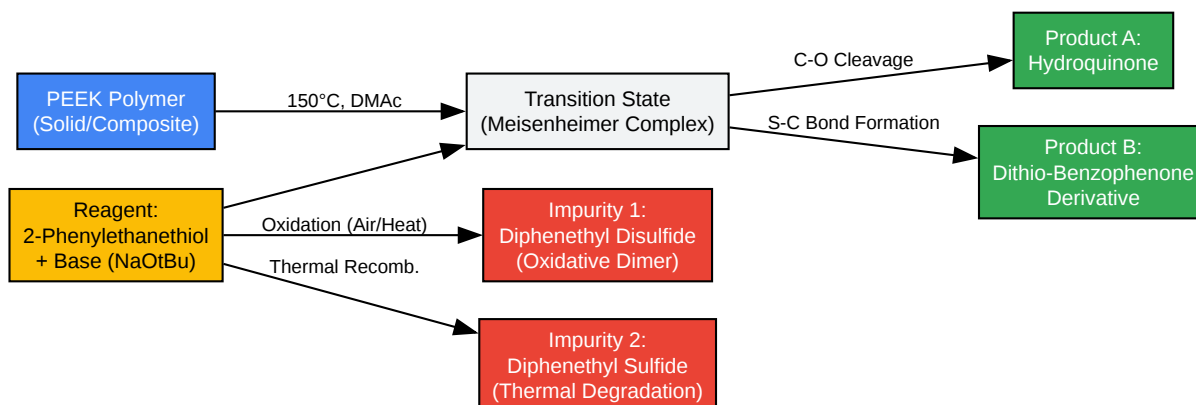
- Oxidative Coupling:

(Diphenethyl Disulfide).

- Thermal Desulfurization: At elevated temperatures (>150°C) required for PEEK dissolution, thiols can undergo radical recombination or sulfide formation:

(**Diphenethyl Sulfide**).

These non-polar sulfur species co-precipitate with the organic monomers, requiring a specific purification strategy.



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Figure 1: Reaction pathway showing the desired depolymerization of PEEK and the parallel formation of diphenethyl sulfur byproducts.

Experimental Protocol

Objective: Depolymerize PEEK and isolate monomers with <0.1% Sulfur impurity content.

Materials

- Substrate: PEEK pellets or Carbon-Fiber Reinforced PEEK (CF-PEEK).
- Reagent: 2-Phenylethanethiol (>98%).
- Base: Sodium tert-butoxide (NaOtBu).
- Solvent: 1,3-Dimethyl-2-imidazolidinone (DMI) or N,N-Dimethylacetamide (DMAc).
- Quenching Agent: Iodomethane (MeI) (Optional, for stabilizing thio-intermediates).

Step-by-Step Workflow

Step 1: Depolymerization[1][2][3][4][5]

- Charge a pressure-resistant glass reactor with PEEK (1.0 eq based on repeat unit), 2-Phenylethanethiol (4.0 eq), and NaOtBu (3.0 eq).

- Add DMI (Solvent) to achieve a concentration of 0.5 M.
- Heat to 150°C under atmosphere with vigorous stirring.
 - Note: The reaction is heterogeneous initially. Dissolution indicates depolymerization.
- Reaction time: 6–17 hours depending on PEEK grade (amorphous vs. crystalline).

Step 2: Quenching and Stabilization

- Cool the mixture to 100°C.
- Add Iodomethane (MeI) (4.5 eq) slowly.
 - Purpose: This converts the unstable thiolate intermediates into stable methyl-thio ethers, preventing re-polymerization and making separation easier.
 - Caution: MeI is volatile and toxic. Use a fume hood.

Step 3: Separation of **Diphenethyl Sulfide** Byproducts The critical purification step relies on polarity differences. The sulfur byproducts (**Diphenethyl sulfide**/disulfide) are highly non-polar, while Hydroquinone is polar.

- Precipitation: Pour the reaction mixture into excess Water/Methanol (1:1).
 - Observation: The hydrophobic sulfur byproducts and the benzophenone derivative may precipitate or form an oil, while Hydroquinone and salts remain in the aqueous phase.
- Liquid-Liquid Extraction (LLE):
 - Extract the aqueous mixture with Hexane or Heptane.
 - Target: **Diphenethyl sulfide** and Diphenethyl disulfide partition strongly into the Hexane layer.
 - Target: The desired Dithio-functionalized Benzophenone often remains in the polar organic/aqueous interface or requires a more polar solvent (e.g., Ethyl Acetate) for

extraction after the Hexane wash.

- Column Chromatography (Polishing):
 - If high purity is required, pass the crude Benzophenone fraction through a short silica plug using Hexane:Ethyl Acetate (9:1). The non-polar **diphenethyl sulfide** elutes first and is discarded.

Analytical Validation (QC)

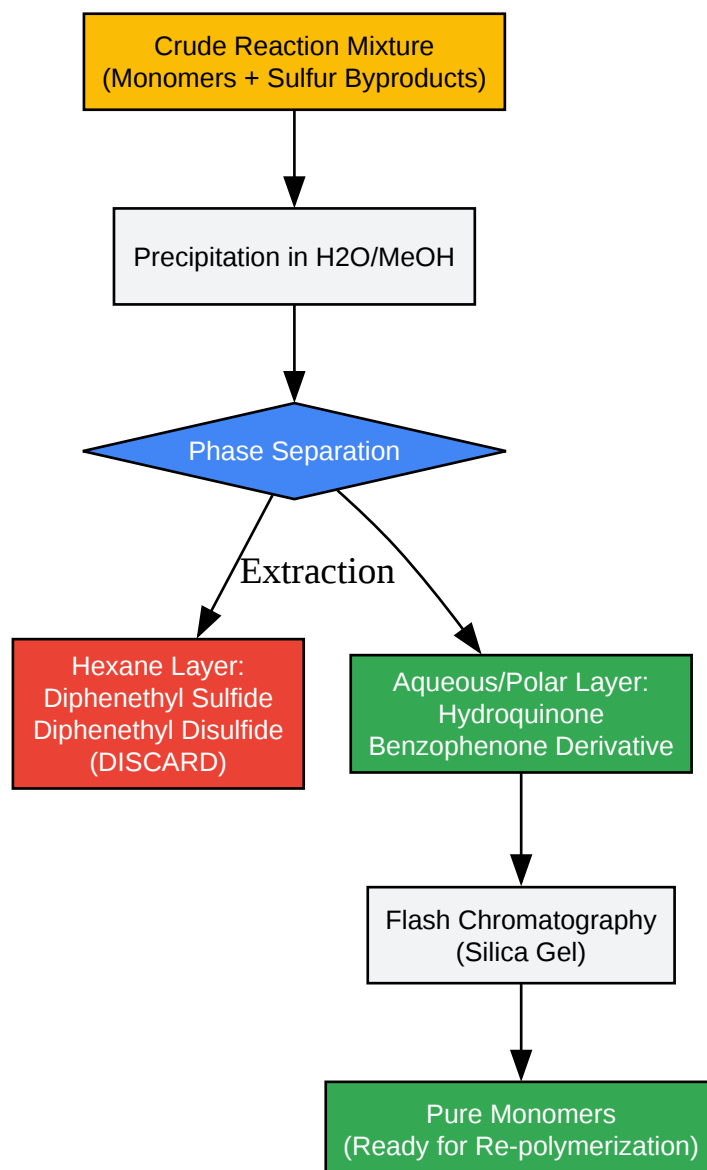
To verify the removal of **diphenethyl sulfide**, use the following parameters.

| Analyte | Method | Retention Time (Approx) | Characteristic Ion (m/z) | Limit of Detection |
|-----------------------|-----------------|-------------------------|--------------------------|--------------------|
| 2-Phenylethanethiol | GC-MS | 4.5 min | 138 | 10 ppm |
| Diphenethyl Sulfide | GC-MS | 12.2 min | 242, 91 | 5 ppm |
| Diphenethyl Disulfide | GC-MS | 14.8 min | 274 | 5 ppm |
| Regenerated Monomer | HPLC (UV 254nm) | Variable | - | 0.05% |

GC-MS Conditions:

- Column: HP-5MS or equivalent (30m x 0.25mm).
- Temp Program: 50°C (2 min)
20°C/min
300°C (5 min).

- Note: **Diphenethyl sulfide** shows a distinct tropylium ion fragment (m/z 91) and the molecular ion (m/z 242).



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Figure 2: Purification workflow to isolate pure monomers from sulfurous contaminants.

Safety & Handling

- Odor Control: 2-Phenylethanethiol and **diphenethyl sulfide** have potent, disagreeable odors (skunk-like). All work must be performed in a high-efficiency fume hood. Glassware should be bleached (Hypochlorite solution) immediately after use to oxidize sulfur residues.

- Toxicity: Iodomethane is a potential carcinogen and neurotoxin. Avoid inhalation.
- Waste Disposal: Segregate sulfur-containing waste streams. Do not mix with acidic waste (risk of evolution).

References

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